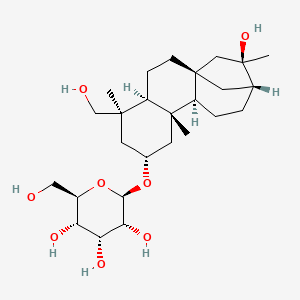

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is an ent-kaurane glycoside . It can be isolated from the fronds of Pteris cretica . It is a powder with a molecular formula of C26H44O8 and a molecular weight of 484.6 g/mol .

Molecular Structure Analysis

The molecular structure of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is represented by the SMILES string:C[C@]1(C[C@@H]2OC@O)([H])OC@@HCO)[C@@]4([H])C@C@@(C2)CO)(CC@@5C)C[C@@]5([H])CC4 . Physical And Chemical Properties Analysis

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is a powder . Its solubility is not explicitly mentioned, but it is suggested that it can be dissolved in solvents like DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications

Antiproliferative and Immunomodulatory Properties

- Research indicates that certain ent-kaurenoic acid derivatives exhibit significant proliferative activity toward peripheral blood mononuclear cells, hinting at potential immunomodulatory applications (Ohkoshi et al., 2004).

Interaction with DNA and Acid-Base Properties

- Studies on a ruthenium(II) complex grafted with beta-d-allopyranoside showcase its ability to function as a DNA intercalator, which could be significant for understanding DNA interactions and designing drugs with specific targeting mechanisms (Yan-Zi Ma, Hongju Yin, Ke-Zhi Wang, 2009).

Anti-Inflammatory Applications

- Compounds like flavonoids with beta-D-allopyranoside structures from certain plant extracts have been evaluated for their anti-inflammatory activity by inhibiting cyclooxygenase enzymes, indicating potential therapeutic applications (A. Dongmo et al., 2007).

Analytical and Quantitative Studies

- Certain research focuses on developing methods for the simultaneous analysis and quantification of major compounds, including those related to kaurane diterpenoids, which are crucial for quality control and standardization in herbal medicine (Zhen Jiang et al., 2011).

Allelopathic Activity

- Biotransformation of certain kaurane diterpenes has been studied for producing derivatives with allelopathic activity, which can affect the germination and growth of other plants, suggesting potential agricultural applications (A. D. Rocha et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside are currently unknown. This compound is an ent-kaurane glycoside , a class of compounds known for their diverse biological activities.

Pharmacokinetics

The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which may influence its bioavailability.

properties

IUPAC Name |

(2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOICVPTIKZOPU-YCROVFPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)

![N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B1151880.png)

![potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate](/img/structure/B1151882.png)